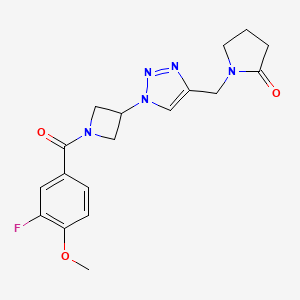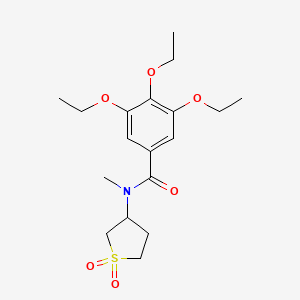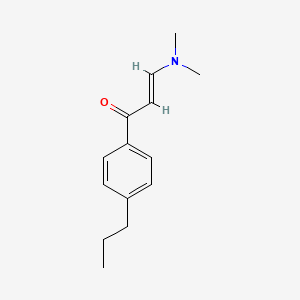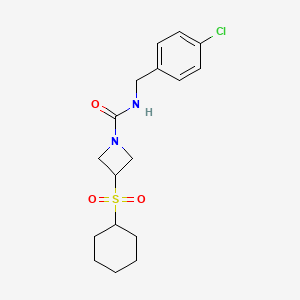
3,3-Difluoropentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Difluoropentane-1-sulfonamide” is a chemical compound with the molecular formula C5H11F2NO2S . It has a molecular weight of 187.21 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentane chain with two fluorine atoms attached to the third carbon atom and a sulfonamide group attached to the first carbon atom . The InChI code for this compound is 1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.
Aplicaciones Científicas De Investigación
Kinetic Model for Perfluorinated Sulfonic Acids Decomposition
A detailed kinetic model has been constructed for the decomposition of perfluorinated sulfonic acids, including analogues like 3,3-Difluoropentane-1-sulfonamide. This model is crucial for understanding the thermal decomposition of these compounds at elevated temperatures, relevant to scenarios like open fires and incineration of materials laden with perfluoroalkyl compounds. The model helps in predicting temperature-dependent profiles for a large array of perfluoroalkyl acyl fluorides and short perfluorinated cuts, providing insights into their environmental fate under pyrolytic conditions (Altarawneh, 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on microbial degradation of polyfluoroalkyl chemicals, which may include derivatives of this compound, has provided valuable insights into environmental biodegradability. Studies carried out with microbial culture, activated sludge, soil, and sediment have updated our understanding of quantitative and qualitative relationships between precursors and perfluoroalkyl acids, identifying microbial degradation pathways and potential for defluorination (Liu & Mejia Avendaño, 2013).
Applications of Triflamides and Triflimides
Triflamides, including derivatives related to this compound, have found extensive use as reagents, efficient catalysts, or additives in numerous reactions due to their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties. This review highlights the synthesis and application of N-trifluoromethanesulfonyl derivatives across organic chemistry, medicine, biochemistry, catalysis, and agriculture, underscoring the versatility of these compounds (Moskalik & Astakhova, 2022).
Lewis Acid Catalyzed Annulations
The Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, providing corresponding cyclopentene sulfonamides, demonstrates the potential of this compound and its derivatives in synthesizing complex organic structures. This process highlights the compound's utility in organic synthesis, offering a pathway to cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
Environmental Exposure and Toxicity
Studies on perfluorinated sulfonamides in indoor and outdoor air and indoor dust have revealed their widespread presence, indicating significant environmental exposure. Understanding the occurrence, partitioning, and human exposure to these compounds is essential for assessing their environmental impact and potential health risks (Shoeib et al., 2005).
Mecanismo De Acción
While the specific mechanism of action for 3,3-Difluoropentane-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase, which is vital in the synthesis of folate . This inhibition prevents the bacteria from synthesizing nucleic acids, thus inhibiting their replication .
Direcciones Futuras
While specific future directions for 3,3-Difluoropentane-1-sulfonamide are not available, there is ongoing research into the properties and applications of fluorinated surfactants, which includes compounds like this compound . This research is exploring the unique properties of these compounds and their potential uses in various industries .
Propiedades
IUPAC Name |
3,3-difluoropentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO2S/c1-2-5(6,7)3-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEPIWPANIXINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCS(=O)(=O)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)amine](/img/structure/B2645358.png)
![(4-(Ethylthio)phenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2645359.png)






![2,2,2-Trichloro-1-[4-(cyclopropylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2645368.png)


![6-(2-fluorobenzyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645377.png)
